molecular formula C22H18FN3O B2614118 N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide CAS No. 338410-71-2

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

Cat. No.: B2614118
CAS No.: 338410-71-2
M. Wt: 359.404
InChI Key: VWCMEDNSRSAXSO-UHFFFAOYSA-N
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Description

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide: is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • N-(1-(1H-1,3-Benzimidazol-2-yl)-2-methylpropyl)-2-chlorobenzenecarboxamide
  • N-(1-(1H-1,3-Benzimidazol-2-yl)-2-methylpropyl)-3-chlorobenzenecarboxamide .

Uniqueness

What sets N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzenecarboxamide moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c23-17-11-5-4-10-16(17)22(27)26-20(14-15-8-2-1-3-9-15)21-24-18-12-6-7-13-19(18)25-21/h1-13,20H,14H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCMEDNSRSAXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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